Metal Coordination Stoichiometry and Geometry: 1-Methyl-2,4-dithiobiuret vs. Tetraalkyl-Dithiobiurets
When forming complexes with divalent cobalt, nickel, and copper, 1-methyl-5-substituted-2,4-dithiobiurets (derivatives of the target compound) coordinate with a metal-to-ligand ratio of 1:2 and adopt a tetrahedral geometry [1]. This contrasts with the behavior of 1,1,5,5-tetraalkyl-2,4-dithiobiurets, which, when complexed with nickel(II), form square-planar complexes with a 1:1 metal-to-ligand ratio [2]. This difference in stoichiometry and geometry directly impacts the physical and chemical properties of the resulting complexes, such as solubility, stability, and magnetic behavior.
| Evidence Dimension | Metal-to-ligand stoichiometry and coordination geometry |
|---|---|
| Target Compound Data | 1:2 metal-to-ligand ratio; tetrahedral geometry for Co, Ni, Cu complexes |
| Comparator Or Baseline | 1,1,5,5-Tetraalkyl-2,4-dithiobiurets: 1:1 metal-to-ligand ratio; square-planar geometry for Ni(II) complexes |
| Quantified Difference | Target compound derivatives yield complexes with double the ligand content and a different geometry (tetrahedral vs. square-planar). |
| Conditions | Synthesis in organic solvents; characterization by elemental analysis, magnetic moment, and IR/NMR. |
Why This Matters
The 1:2 stoichiometry of the target compound allows for the creation of metal complexes with different steric and electronic environments, which can be crucial for tuning catalytic activity or biological function.
- [1] Khan, M. H. (2010). Synthesis of Bivalent Co, Ni and Cu Complexes With 1-Methyl,5-Substituted -2,4- Dithiobiurets. Oriental Journal of Chemistry, 26(3). View Source
- [2] Ramasamy, K., Malik, M. A., O'Brien, P., Raftery, J., & Helliwell, M. (2010). Nickel Sulfide Thin Films from Thio- and Dithiobiuret Precursors. Chemistry of Materials, 22(23), 6328-6340. https://doi.org/10.1021/cm102140t View Source
